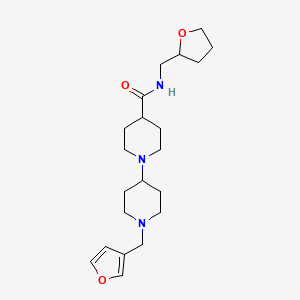![molecular formula C19H20FNO5 B6099150 3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6099150.png)
3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid, commonly known as EFAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFAP is a member of the family of nonsteroidal anti-inflammatory drugs (NSAIDs) that are commonly used for their analgesic, antipyretic, and anti-inflammatory properties. In
作用機序
EFAP exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that are involved in inflammation, pain, and fever. EFAP selectively inhibits the activity of COX-2, which is the isoform of COX that is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
EFAP has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and anti-cancer effects. EFAP has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. EFAP has also been shown to reduce pain and fever by inhibiting the production of prostaglandins. In addition, EFAP has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One of the main advantages of EFAP is its selective inhibition of COX-2, which makes it a promising candidate for the treatment of various inflammatory diseases. EFAP has also been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for further development. However, EFAP has some limitations for lab experiments, including its poor solubility in water and its instability in acidic and basic conditions.
将来の方向性
There are several future directions for the research on EFAP. One of the main directions is the development of EFAP-based drugs for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another direction is the investigation of the neuroprotective effects of EFAP in various neurological diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to investigate the potential anti-cancer effects of EFAP and its mechanism of action in cancer cells.
合成法
The synthesis of EFAP involves a series of chemical reactions that start with the condensation of 4-ethoxy-3-methoxyaniline with 4-fluorobenzoyl chloride to form 3-(4-ethoxy-3-methoxyphenyl)-3-(4-fluorobenzoyl)aminopropionic acid. This intermediate is then converted to EFAP through a series of chemical reactions that involve the use of strong acids and bases.
科学的研究の応用
EFAP has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. EFAP has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. EFAP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, EFAP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5/c1-3-26-16-9-6-13(10-17(16)25-2)15(11-18(22)23)21-19(24)12-4-7-14(20)8-5-12/h4-10,15H,3,11H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZSWNCCQCVBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-phenylethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6099070.png)
![N-(2,5-dimethoxyphenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B6099076.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6099083.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(3-hydroxyphenyl)benzamide](/img/structure/B6099087.png)
![2-[(2,4-dichlorobenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6099092.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-isopropylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6099097.png)
![1-{2-hydroxy-3-[2-methoxy-4-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6099104.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6099113.png)
![N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6099136.png)

![3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide](/img/structure/B6099147.png)
![N-allyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6099157.png)
![2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6099169.png)
![1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B6099175.png)